Compound Description: This compound demonstrated significant antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 of 0.58 µM. []
Relevance: This compound shares the core cinnamanilide structure with (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide. It differs in the substitution pattern on the aniline ring, having a bromo and chloro group compared to the pyrrolidinylsulfonyl group in the target compound. This difference highlights the potential influence of various substituents on the aniline ring for antimalarial activity.
Compound Description: This compound exhibited promising antimalarial activity with an IC50 of 2.0 µM against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102. []
Compound Description: This cinnamanilide derivative displayed good antimalarial activity with an IC50 of 3.4 µM against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102. []
Relevance: Similar to (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide, this compound possesses the core cinnamanilide structure. The difference lies in the substitution on the aniline ring: a nitro and a trifluoromethyl group instead of the pyrrolidinylsulfonyl group present in the target compound. This variation underscores the potential for modifying the aniline ring with different functional groups to achieve desirable antimalarial activity.
Compound Description: This compound exhibited significant antimalarial activity, demonstrating an IC50 value of 4.3 µM against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102. []
Compound Description: This particular cinnamanilide derivative showed potent antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 of 2.7 µM. []
Compound Description: This compound was identified as the most potent within its series, exhibiting significant activity against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with submicromolar MIC values. []
Relevance: This compound and (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide belong to the cinnamanilide class, sharing the core structure. They differ in their substitution patterns, with this compound having a 4-chlorophenyl group and bis(trifluoromethyl)phenyl group on the amide, while the target compound has a 4-fluorophenyl group and a 4-(pyrrolidin-1-ylsulfonyl)phenyl group. This comparison highlights the potential for variations within the cinnamanilide scaffold to target different bacterial strains.
Compound Description: This compound exhibited potent antibacterial activity against a range of bacterial strains, including S. aureus, MRSA, Enterococcus faecalis, vancomycin-resistant E. faecalis isolates, Mycobacterium smegmatis, and M. marinum. []
Relevance: This compound, like (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide, belongs to the class of cinnamanilides, sharing the core structural motif. The variations in their structures lie in the substituents on the aromatic rings. This compound possesses 3,4-dichlorophenyl and 3,5-bis(trifluoromethyl)phenyl groups, while the target compound has 4-fluorophenyl and 4-(pyrrolidin-1-ylsulfonyl)phenyl groups. This comparison suggests that modifications to the aromatic rings within the cinnamanilide scaffold can lead to different antibacterial profiles.
Compound Description: This compound displayed strong antibacterial activity against various bacterial strains, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis isolates, M. smegmatis, and M. marinum. []
Relevance: This compound, along with (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide, belongs to the cinnamanilide class, indicating a shared core structure. The differences lie in their specific substitutions: This compound has 3,4-dichlorophenyl and 3-(trifluoromethyl)phenyl groups, while (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide has 4-fluorophenyl and 4-(pyrrolidin-1-ylsulfonyl)phenyl groups. This comparison emphasizes how modifying the substituents on the cinnamanilide scaffold can significantly impact the spectrum and potency of antibacterial activity.
Compound Description: This compound showed potent antibacterial activity against various bacterial strains, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis isolates, M. smegmatis, and M. marinum. []
Compound Description: This specific cinnamanilide derivative showed potent antibacterial activity against a range of bacterial strains, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis isolates, M. smegmatis, and M. marinum. []
Relevance: Sharing the cinnamanilide core structure with (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide, this compound demonstrates the structural diversity possible within this class. The key difference lies in the substitutions on the aromatic rings. This compound features 3,4-dichlorophenyl and 4-(trifluoromethoxy)phenyl groups, while the target compound has 4-fluorophenyl and 4-(pyrrolidin-1-ylsulfonyl)phenyl groups. This comparison highlights how even slight modifications within the cinnamanilide scaffold can lead to a significant shift in antibacterial spectrum and potency.
Compound Description: This compound demonstrated potent antistaphylococcal and anti-enterococcal activities, showing strong inhibition against both reference strains and resistant clinical isolates. It also exhibited activity against M. marinum, making it a promising candidate for further development. []
Relevance: This compound and (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide belong to the cinnamanilide family, characterized by their shared core structure. They differ in the substitution patterns on the aromatic rings: this compound has 3-(trifluoromethyl)phenyl and 4-(trifluoromethyl)phenyl groups, while the target compound has 4-fluorophenyl and 4-(pyrrolidin-1-ylsulfonyl)phenyl groups. This structural comparison within the cinnamanilide class underscores the potential for diverse biological activities depending on the specific substituents present.
Compound Description: This compound exhibited strong antistaphylococcal and anti-enterococcal activity, demonstrating potent inhibition against both standard strains and resistant clinical isolates. Its efficacy against these bacterial species makes it a promising lead for further development. []
Relevance: Sharing the cinnamanilide core with (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide, this compound highlights the structural diversity within this class. They differ in their substitution patterns. This compound contains a 3,5-dichlorophenyl group and a 3-(trifluoromethyl)phenyl group, while the target compound has a 4-fluorophenyl group and a 4-(pyrrolidin-1-ylsulfonyl)phenyl group. This comparison emphasizes how variations in the substituents on the cinnamanilide scaffold can lead to different antibacterial profiles and potencies.
Compound Description: This compound showed notable antistaphylococcal and anti-enterococcal activity, effectively inhibiting both reference strains and resistant clinical isolates. Its broad-spectrum activity makes it an interesting candidate for further exploration. []
Relevance: This compound, belonging to the cinnamanilide family like (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide, highlights the diverse biological activities within this class. They differ in their substitutions: This compound has 3-(trifluoromethyl)phenyl and 4-(trifluoromethyl)phenyl groups, while the target compound has 4-fluorophenyl and 4-(pyrrolidin-1-ylsulfonyl)phenyl groups. This structural comparison demonstrates how variations in substituents on the cinnamanilide scaffold can lead to changes in biological activity profiles.
Compound Description: This compound exhibited potent anti-invasive and antibacterial activities. While showing strong inhibition against various bacterial strains, including S. aureus, MRSA, and M. marinum, it also displayed cytotoxicity against the human monocytic leukemia cell line THP-1. This dual activity makes it an interesting target for further investigation. []
Relevance: This compound shares the core cinnamanilide structure with (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide, but differs in its substituents. This compound has a 3,5-bis(trifluoromethyl)phenyl group and a 4-(trifluoromethyl)phenyl group, while the target compound has a 4-fluorophenyl group and a 4-(pyrrolidin-1-ylsulfonyl)phenyl group. This comparison highlights how variations in the substituents on the cinnamanilide scaffold can affect both antibacterial and cytotoxic properties.
Compound Description: This compound is a C-iminoribofuranoside analog of FK866, a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor under investigation as an anticancer drug. []
16. (2E)-N-[(1S)-1-[5-Chloro-4-(4-hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)-1H-imidazol-2-yl]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enamide []* Compound Description: This compound is a potent inhibitor of Factor XIa. []* Relevance: This compound shares the core structure of cinnamanilide with (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide, and exhibits potential in drug development. Comparing their structures reveals the impact of distinct substituents on their respective targets. While the target compound features simpler substitutions, this compound showcases a complex arrangement, highlighting the significance of specific modifications for achieving desired biological effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.